N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide
Description
N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-3-(oxan-4-yloxy)propanamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups
Properties
IUPAC Name |
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c15-12(14-13-10-7-17-8-11(10)13)3-6-18-9-1-4-16-5-2-9/h9-11,13H,1-8H2,(H,14,15)/t10-,11+,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRUXBPHQTDKV-QYJAPNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC(=O)NC2C3C2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1OCCC(=O)NC2[C@H]3[C@@H]2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide typically involves multiple steps:
Formation of the bicyclic core: : This can be achieved through a [2+2] cycloaddition reaction, forming the oxabicyclo[3.1.0]hexane structure.
Introduction of the amide group: : This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Attachment of the oxan-4-yloxy group: : This step requires the use of appropriate protecting groups and reagents to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yields and reduce costs. Catalysts and high-throughput screening methods are often employed to develop efficient and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide undergoes a variety of chemical reactions:
Oxidation: : Can lead to the formation of carbonyl-containing derivatives.
Reduction: : Can produce alcohols or amines from carbonyl or nitro groups.
Substitution: : Functional groups on the molecule can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution reactions: : Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: : Carbonyl derivatives such as ketones or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Halogenated derivatives or other substituted products.
Scientific Research Applications
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide has various scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential therapeutic uses due to its unique structure.
Industry: : As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound's mechanism of action is determined by its interactions with specific molecular targets and pathways. Its unique bicyclic structure may enable binding to particular enzymes or receptors, modulating their activity. This could result in various biological effects, depending on the target pathways involved.
Comparison with Similar Compounds
Similar compounds to N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide include other bicyclic structures with different substituents. What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties.
List of Similar Compounds
Bicyclo[3.1.0]hexane derivatives.
Oxan-4-yloxy-substituted compounds.
Other amides with similar stereochemical configurations.
Exploring the properties and applications of this compound reveals a fascinating intersection of organic chemistry and potential real-world utility. Intrigued by any specific aspect?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
